

GBR 12783: A Comparative Guide to its Cross-reactivity with Monoamine Transporters

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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B1139405

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and inhibitory potency of **GBR 12783** across the three primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The data presented herein is supported by experimental findings from peer-reviewed literature and is intended to assist researchers in evaluating the selectivity profile of this compound.

Executive Summary

GBR 12783 is a potent and highly selective inhibitor of the dopamine transporter. Experimental data consistently demonstrate its significantly lower affinity for both the serotonin and norepinephrine transporters, establishing it as a valuable pharmacological tool for isolating and studying dopamine-specific pathways in the central nervous system.

Data Presentation: Comparative Inhibitory Potency

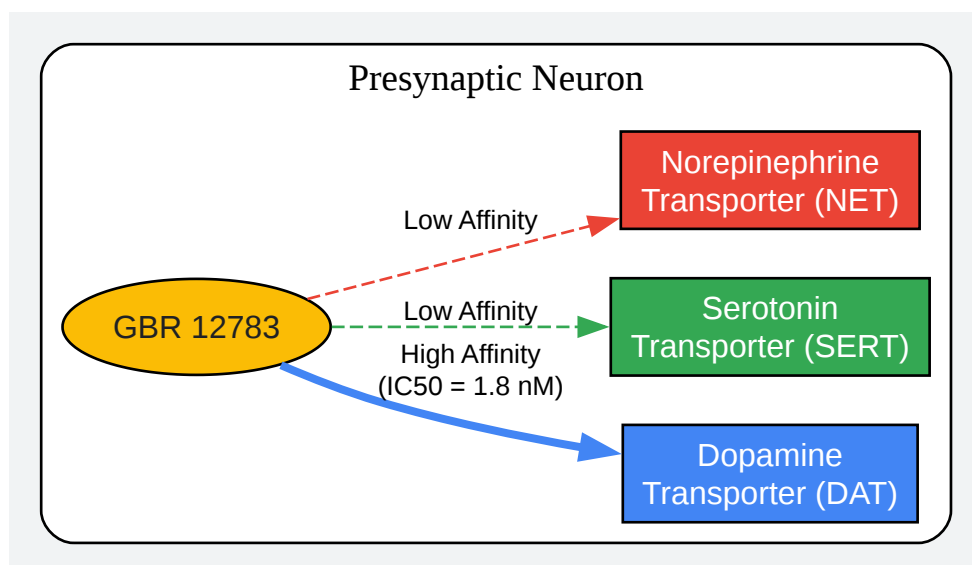
The following table summarizes the inhibitory potency (IC₅₀) of **GBR 12783** at the dopamine, serotonin, and norepinephrine transporters. The data is derived from in vitro [³H]dopamine uptake inhibition assays conducted in rat striatal synaptosomes.

Transporter	GBR 12783 IC50 (nM)	Selectivity Ratio (fold-difference vs. DAT)	Reference
Dopamine Transporter (DAT)	1.8	1	[1][2][3][4]
Norepinephrine Transporter (NET)	32.4 - 162	18 - 90	[2]
Serotonin Transporter (SERT)	153 - 540	85 - 300	

Note: IC50 values for NET and SERT are estimated based on the reported fold-difference in effectiveness compared to DAT from the same study.

Signaling Pathway and Transporter Interaction

The following diagram illustrates the primary interaction of **GBR 12783** with the dopamine transporter and its comparatively weaker interactions with the serotonin and norepinephrine transporters.



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GBR 12783's high affinity for DAT and low affinity for SERT and NET.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity of **GBR 12783**.

Radioligand Uptake Inhibition Assay ($[^3\text{H}]\text{Dopamine}$)

This protocol outlines the procedure for determining the IC_{50} value of **GBR 12783** for the inhibition of dopamine uptake in rat striatal synaptosomes.

1. Synaptosome Preparation:

- Euthanize male Sprague-Dawley rats and rapidly dissect the striata on ice.
- Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet (synaptosomes) in a Krebs-Ringer buffer (pH 7.4).

2. Uptake Assay:

- Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.
- Add varying concentrations of **GBR 12783** or vehicle control to the synaptosome aliquots.
- Initiate the uptake reaction by adding a fixed concentration of $[^3\text{H}]\text{dopamine}$ (e.g., 10 nM).
- Incubate for a short period (e.g., 5 minutes) at 37°C.
- Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

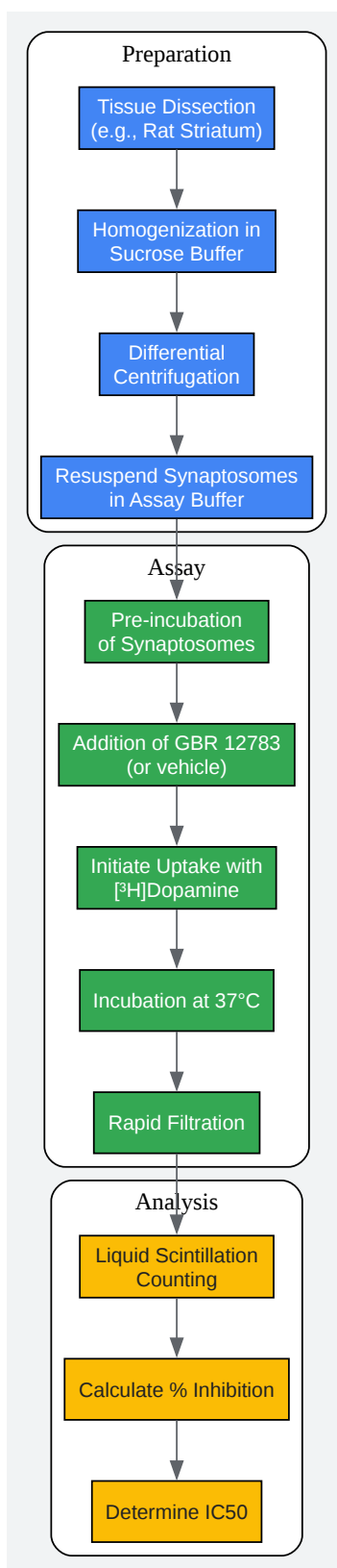
3. Data Analysis:

- Measure the radioactivity retained on the filters using liquid scintillation counting.

- Non-specific uptake is determined in the presence of a high concentration of a non-selective dopamine uptake inhibitor (e.g., cocaine).
- Calculate the percentage of inhibition for each concentration of **GBR 12783**.
- Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand uptake inhibition assay.



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Workflow for a radioligand uptake inhibition assay.

Conclusion

The available experimental data robustly supports the classification of **GBR 12783** as a highly selective dopamine transporter inhibitor. Its weak affinity for the serotonin and norepinephrine transporters makes it an exemplary tool for specifically investigating the role of dopamine reuptake in various physiological and pathological processes. Researchers utilizing **GBR 12783** can have a high degree of confidence in its selectivity for the dopamine transporter, particularly at concentrations relevant to its potent inhibition of dopamine uptake.

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